molecular formula C17H24N2O3S B2724314 [1-(Phenylsulfonyl)-4-piperidinyl](piperidino)methanone CAS No. 326177-41-7

[1-(Phenylsulfonyl)-4-piperidinyl](piperidino)methanone

Cat. No.: B2724314
CAS No.: 326177-41-7
M. Wt: 336.45
InChI Key: MEMBANHWJBJTNM-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-piperidinylmethanone is a chemical compound with the molecular formula C17H24N2O3S It is known for its unique structure, which includes a phenylsulfonyl group attached to a piperidine ring, and another piperidine ring connected via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-4-piperidinylmethanone typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. One common method includes the following steps:

    Formation of the Intermediate: Piperidine is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate [1-(Phenylsulfonyl)-4-piperidinyl] chloride.

    Final Product Formation: The intermediate is then reacted with another piperidine derivative in the presence of a catalyst to yield 1-(Phenylsulfonyl)-4-piperidinylmethanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-4-piperidinylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(Phenylsulfonyl)-4-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, 1-(Phenylsulfonyl)-4-piperidinylmethanone is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-piperidinylmethanone involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the piperidine rings provide structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Phenylsulfonyl)-4-piperidinylmethanone
  • 1-(Phenylsulfonyl)-4-piperidinylmethanone
  • 1-(Phenylsulfonyl)-4-piperidinylmethanone

Uniqueness

Compared to similar compounds, 1-(Phenylsulfonyl)-4-piperidinylmethanone stands out due to its dual piperidine rings, which provide unique steric and electronic properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[1-(benzenesulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(18-11-5-2-6-12-18)15-9-13-19(14-10-15)23(21,22)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMBANHWJBJTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332531
Record name [1-(benzenesulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326177-41-7
Record name [1-(benzenesulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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